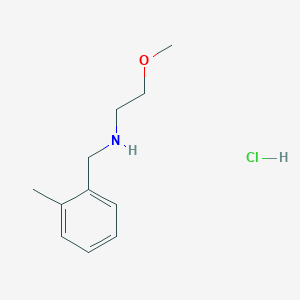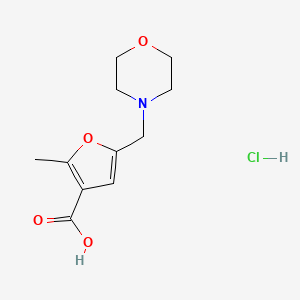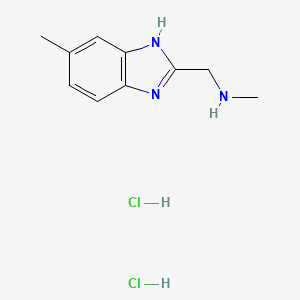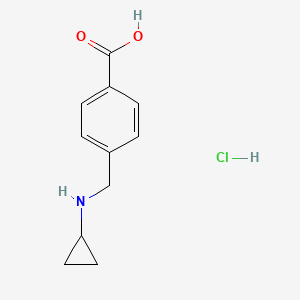
1-(3-Methoxy-benzyl)-piperazine hydrochloride
Overview
Description
1-(3-Methoxy-benzyl)-piperazine hydrochloride (MBP-HCl) is a synthetic compound that has been studied for a variety of applications in scientific research. It is a derivative of piperazine and is composed of a benzyl group attached to the nitrogen atom of the piperazine ring. MBP-HCl is a white solid that is soluble in water, ethanol, and methanol. It is a very stable compound and has a melting point of 185-187°C.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-benzyl)-piperazine hydrochloride is not fully understood. It is believed that the compound acts as an inhibitor of monoamine oxidase, acetylcholinesterase, and tyrosine hydroxylase. It is thought that this compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has the potential to modulate the activity of monoamine oxidase, acetylcholinesterase, and tyrosine hydroxylase. This could lead to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which could have a range of effects on the body.
Advantages and Limitations for Lab Experiments
1-(3-Methoxy-benzyl)-piperazine hydrochloride has several advantages as a research tool. It is a very stable compound and has a wide range of solubility in a variety of solvents, making it easy to work with in the lab. In addition, it is a relatively inexpensive compound, making it a cost-effective research tool.
However, there are some limitations to the use of this compound in lab experiments. It is not a very potent inhibitor of monoamine oxidase, acetylcholinesterase, or tyrosine hydroxylase, so it may not be suitable for certain types of experiments. In addition, the compound is not very soluble in lipids, making it difficult to use in certain types of assays.
Future Directions
There are a number of potential future directions for 1-(3-Methoxy-benzyl)-piperazine hydrochloride research. One possibility is to further investigate the biochemical and physiological effects of the compound. This could include studying the effects of this compound on different types of cells and tissues, as well as its potential effects on neurotransmitter levels. Another possibility is to develop more potent inhibitors of monoamine oxidase, acetylcholinesterase, and tyrosine hydroxylase based on the structure of this compound. Finally, this compound could be used as a tool to study the effects of different drugs and other compounds on these enzymes.
Scientific Research Applications
1-(3-Methoxy-benzyl)-piperazine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. In addition, this compound has been used as a substrate for the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;/h2-4,9,13H,5-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBLLPOVJBNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)

amine hydrochloride](/img/structure/B3085984.png)

amine hydrochloride](/img/structure/B3085997.png)





amine hydrochloride](/img/structure/B3086029.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086039.png)